4-[(Trifluoroacetyl)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-5(2-4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI Key |
ROUKPZSUUWKICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Trifluoroacetyl Amino Benzamide and Analogues
Established Synthetic Pathways for Benzamide (B126) Core Formation
The synthesis of the benzamide core is a fundamental step in the generation of 4-[(trifluoroacetyl)amino]benzamide. This typically involves creating the primary amide group from a carboxylic acid precursor, often starting with derivatives of 4-aminobenzoic acid.
Amide Bond Formation Strategies
The formation of the amide bond is a cornerstone of organic synthesis. unimi.it A common route to 4-aminobenzamide (B1265587) begins with p-nitrobenzoic acid. This starting material is first converted to an acyl chloride, typically using thionyl chloride, and then reacted with ammonia (B1221849) to form p-nitrobenzamide. Subsequent reduction of the nitro group, often through catalytic hydrogenation or using reagents like iron powder, yields the desired 4-aminobenzamide. google.comgoogle.com
Alternative one-pot methods are being developed to streamline this process. For instance, technology that avoids traditional coupling reagents relies on the neat (solvent-free) formation of thioester intermediates from a carboxylic acid, which are then converted to the target amide. nih.gov This approach has been used to form primary amides by adding aqueous ammonium (B1175870) hydroxide (B78521) to the thioester intermediate. nih.gov
Enzymatic strategies also offer a green alternative for amide bond formation. These methods often utilize ATP-dependent enzymes to activate the carboxylic acid, or ATP-independent transacylation strategies, providing high atom economy under environmentally benign conditions. nih.gov
Factors such as temperature, solvent choice, and reactant concentration are critical for optimizing amide bond formation. numberanalytics.com Polar solvents like DMF and DMSO are frequently used due to their ability to dissolve reactants and stabilize transition states. numberanalytics.com
Introduction and Modification of the Trifluoroacetyl Moiety
The trifluoroacetyl group is a key feature of the target molecule, and its introduction is typically achieved through N-acylation of an amine. The amine precursor, in this case, 4-aminobenzamide, is reacted with a trifluoroacetylating agent.
Historically, various reagents have been used for this transformation. Trifluoroacetic anhydride (B1165640) was an early choice, but its high volatility and corrosiveness limited its large-scale application. google.com Other reagents like S-ethyl trifluorothioacetate and N-(trifluoroacetyl)imidazole have also been employed, though they present challenges related to odor and moisture sensitivity. google.com
More contemporary and milder methods have been developed. For example, 1,1,1-trichloro-3,3,3-trifluoroacetone serves as a relatively unreactive and easily handled reagent that can trifluoroacetylate amino groups under neutral conditions. orgsyn.org Another approach involves reacting an amine directly with trifluoroacetic acid in the presence of a dehydrating agent like phosphorus pentoxide or via microwave irradiation. google.com A novel mechanism for trifluoroacetylation has also been identified in solid-phase peptide synthesis, where trifluoroacetoxymethyl groups on a resin support can react with amines. nih.gov
Recent research has also explored the modification of the trifluoroacetyl group itself. In a mechanochemical protocol, the C-CF3 bond of trifluoroacetamides can be cleaved and arylated in a nickel-catalyzed reaction, providing a pathway to diverse aromatic amides from a trifluoroacetylated precursor. acs.org
Regioselective Functionalization of the Benzamide Ring System
Further modification of the benzamide ring allows for the creation of a diverse library of analogues. The directing effects of the substituents on the aromatic ring govern the position of subsequent electrophilic substitutions. The amide group (-CONH2) is a deactivating group and a meta-director. chegg.com Conversely, the amino group (-NH2) or a substituted amino group like the trifluoroacetylamino group (-NHCOCF3) is an ortho-, para-director. The interplay between these groups dictates the regioselectivity of functionalization reactions.
For a starting material like 4-aminobenzoic acid, functionalization can be directed to specific positions. For instance, regioselective amidomethylation of 4-aminobenzoic acid has been used to introduce an aminomethyl group at the 3-position. researchgate.net
Direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid medium offers a method for forming the benzamide structure directly on a substituted benzene (B151609) ring, with the position of amidation influenced by the existing substituents. nih.govnih.gov For monosubstituted benzenes, the para isomer is typically the major product. nih.gov
Development of Novel Synthetic Routes for Structural Diversification
The quest for structural diversity has driven the development of innovative synthetic methodologies. A notable strategy involves the direct conversion of arenes to benzamide derivatives through electrophilic aromatic substitution with cyanoguanidine in superacid. nih.gov This method allows for the synthesis of a series of primary aromatic amides from various substituted benzenes. nih.gov
Another novel approach is the mechanochemical defluorinative arylation of trifluoroacetamides. acs.org This nickel-catalyzed method enables the substitution of the trifluoroacetyl group with various aryl groups, offering a versatile route to a wide range of aromatic amides from readily available trifluoroacetylated precursors. acs.org This technique has been shown to be tolerant of various functional groups, including halogens. acs.org
Furthermore, advancements in C-H activation provide new avenues for diversification. A regioselective switch for C-H bond functionalization of benzimidazole (B57391) derivatives has been demonstrated using Ni-Al bimetallic catalysis, indicating the potential for precise, catalyst-controlled modifications of heterocyclic systems that could be analogous to the benzamide ring. nih.gov
Optimization of Reaction Conditions and Yields for Research Scale Synthesis
Optimizing reaction conditions is crucial for efficient laboratory-scale synthesis. Key parameters include the choice of reagents, solvents, temperature, and reaction time.
For the synthesis of 4-aminobenzamide from p-nitrobenzoic acid, a typical route involves:
Acyl Chloride Formation: Reacting p-nitrobenzoic acid with thionyl chloride, often catalyzed by DMF, at temperatures between 50-80°C. google.com
Ammonolysis: Adding the resulting p-nitrobenzoyl chloride solution to aqueous ammonia at controlled temperatures (e.g., 15-20°C). google.com
Nitro Group Reduction: Reducing p-nitrobenzamide using methods like iron powder in acetic acid at elevated temperatures (95-100°C) or catalytic hydrogenation. google.comchemicalbook.com
A patented method using triphosgene (B27547) instead of thionyl chloride for the initial chlorination step, followed by reduction using catalytic hydrogenation instead of iron powder, aims to reduce waste and improve environmental friendliness. google.com
The following table summarizes a comparative example for the synthesis of 4-aminobenzamide:
| Step | Traditional Method (Iron Powder) | Alternative Method (Hydrazine Hydrate) |
| Starting Material | p-Nitrobenzamide | p-Nitrobenzamide |
| Reducing Agent | Iron powder, Acetic acid | Hydrazine hydrate |
| Catalyst | None specified | Ferric hydroxide |
| Temperature | 95-100 °C | Not specified |
| Yield | 83.4% | Not specified |
| Purity | 98.3% | Not specified |
| Data sourced from patent literature. google.com |
Optimization of the trifluoroacetylation step has also been a focus. A catalyst-free method for the trifluoroethylation of amines using trifluoroacetic acid has been developed, proceeding in conventional glassware without the need for rigorous exclusion of air or moisture. nih.gov
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of the core this compound structure is essential for exploring structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to assess the impact on biological activity.
Strategies for derivatization can target several positions:
The Benzamide Nitrogen: The primary amide can be alkylated or arylated to produce secondary or tertiary amides.
The Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the available positions on the benzene ring can probe the electronic and steric requirements for activity. acs.org
The Trifluoroacetylamino Group: While less common, modification of this group could involve replacing the trifluoroacetyl moiety with other acyl groups to understand the role of the fluorine atoms and the acetyl backbone.
A study on 4-aminobenzoic acid (PABA) derivatives showcases a common derivatization approach where a series of alkyl groups were introduced via alkylating agents in the presence of potassium carbonate, leading to a library of compounds for biological screening. nih.gov Similarly, a broad range of pyrrolidine (B122466) amides with diverse functional groups (halogens, ketones, nitro groups) have been successfully converted to their corresponding esters, demonstrating the tolerance of these reactions for creating diverse libraries. acs.org
The development of β,γ-unsaturated amides from unactivated alkenes and carbamoyl (B1232498) chlorides provides access to valuable substrates that can be further functionalized for SAR studies. nih.gov These unsaturated amides can undergo various transformations, expanding the chemical space available for investigation. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 4 Trifluoroacetyl Amino Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidationuobasrah.edu.iqpsu.edu
NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each atom in 4-[(Trifluoroacetyl)amino]benzamide can be mapped. A complete assignment can be achieved using a combination of one- and two-dimensional NMR experiments. psu.edu
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amide groups. The aromatic region would feature signals from the 1,4-disubstituted benzene (B151609) ring. These protons, H-2/H-6 and H-3/H-5, would likely appear as two distinct doublets due to their coupling.
Drawing an analogy from benzamide (B126), the aromatic protons typically resonate between δ 7.4 and 8.1 ppm in DMSO-d₆. chemicalbook.com For this compound, the protons on the aromatic ring (H-2, H-3, H-5, H-6) are expected to show two doublets characteristic of a para-substituted system. The protons ortho to the benzamide group (H-3, H-5) would likely appear downfield compared to those ortho to the trifluoroacetylamino group (H-2, H-6) due to the differing electronic effects of the substituents.
The spectrum would also contain two broad singlet signals for the N-H protons. The benzamide -CONH₂ protons are anticipated to appear in the range of δ 7.0-8.0 ppm, while the trifluoroacetylamino -NHCOCF₃ proton is expected to be significantly downfield, likely above δ 10.0 ppm, due to the strong electron-withdrawing nature of the trifluoroacetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-2, H-6 | ~7.8-8.0 | Doublet |
| Aromatic H-3, H-5 | ~7.6-7.8 | Doublet |
| -CONH₂ | ~7.0-8.0 | Broad Singlet |
| -NHCOCF₃ | >10.0 | Broad Singlet |
Predictions are based on data from analogous benzamide structures. psu.educhemicalbook.com
The proton-decoupled ¹³C NMR spectrum of this compound should display signals for all unique carbon atoms in the molecule. Based on the structure, eight distinct signals are anticipated: six for the aromatic ring and two for the carbonyl carbons.
The carbonyl carbon of the benzamide group (-CONH₂) is predicted to resonate in the range of δ 165-170 ppm. psu.eduspectrabase.com The carbonyl carbon of the trifluoroacetyl group (-NHCOCF₃) is expected at a slightly higher field, around δ 155-160 ppm, and will likely appear as a quartet due to coupling with the three adjacent fluorine atoms (²JCF). The trifluoromethyl carbon (-CF₃) itself would also be a quartet (¹JCF) and is expected around δ 115-120 ppm.
The aromatic carbons will show distinct shifts based on their substitution pattern. The carbon attached to the benzamide group (C-1) and the carbon attached to the trifluoroacetylamino group (C-4) will appear as quaternary signals. The remaining aromatic carbons (C-2, C-3, C-5, C-6) will show signals in the typical aromatic region of δ 120-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -C ONH₂ | 165-170 |
| -NHC OCF₃ | 155-160 (quartet) |
| Aromatic C-1 | ~130-135 |
| Aromatic C-4 | ~140-145 |
| Aromatic C-2, C-6 | ~128-132 |
| Aromatic C-3, C-5 | ~120-125 |
| -C F₃ | 115-120 (quartet) |
Predictions are based on data from analogous benzamide and acetylated aromatic structures. psu.eduspectrabase.com
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this group is typically observed in the range of δ -70 to -80 ppm relative to a CFCl₃ standard. This characteristic signal provides unambiguous evidence for the presence of the trifluoroacetyl moiety within the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determinationnist.govnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass and elemental composition of a molecule. The calculated exact mass of this compound (C₉H₇F₃N₂O₂) is 248.0460. An HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 249.0538, confirming the molecular formula with high accuracy.
The fragmentation pattern in the mass spectrum can provide further structural information. Key fragmentation pathways would likely involve the cleavage of the amide bonds. Common fragments would include the loss of the trifluoroacetyl group (-COCF₃) and the benzamide moiety. Insights from the mass spectra of related compounds like 4-aminophenanthrene derivatives suggest that fragmentation could also involve unique patterns associated with the substituent positions. nih.gov The base peak in the mass spectrum of benzamide is often the benzoyl cation at m/z 105, with another significant peak at m/z 77 corresponding to the phenyl cation. nist.gov Similar fragments may be observed for this compound.
Table 3: Key Ions Expected in the Mass Spectrum of this compound
| m/z (calculated) | Ion Structure |
|---|---|
| 248.0460 | [M]⁺ |
| 249.0538 | [M+H]⁺ |
| 151.0507 | [M-COCF₃]⁺ |
| 121.0528 | [M-NHCOCF₃]⁺ (Benzamide fragment) |
| 105.0335 | [C₆H₅CO]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the amide and trifluoroacetyl groups. Key expected vibrational bands include:
N-H Stretching: Two distinct bands are expected in the 3100-3500 cm⁻¹ region. The primary amide (-CONH₂) will show two bands (symmetric and asymmetric stretching), while the secondary amide (-NHCO-) will show a single band.
C=O Stretching: Two strong carbonyl absorption bands are anticipated. The amide I band for the benzamide group typically appears around 1650-1680 cm⁻¹. The carbonyl of the trifluoroacetylamino group is expected at a higher frequency, likely between 1700-1740 cm⁻¹, due to the electron-withdrawing effect of the CF₃ group.
C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the trifluoroacetyl group are expected in the 1100-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
The Raman spectrum would complement the IR data, often showing strong signals for the aromatic ring vibrations and symmetric stretching modes.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Trifluoroacetylamide) | Stretching (Amide I) | 1700-1740 |
| C=O (Benzamide) | Stretching (Amide I) | 1650-1680 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1350-1450 |
X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactionsresearchgate.netresearchgate.net
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related benzamide structures allows for a detailed prediction of its solid-state arrangement. researchgate.netresearchgate.net
The molecule is expected to exhibit a largely planar benzamide moiety. The key conformational feature would be the torsion angle between the plane of the aromatic ring and the plane of the amide group. In the solid state, the packing of this compound molecules would be heavily influenced by intermolecular hydrogen bonding. The primary amide (-CONH₂) and the secondary amide (-NHCOCF₃) groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that these groups will form an extensive network of N-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures.
Computational Chemistry and Molecular Modeling Studies of 4 Trifluoroacetyl Amino Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 4-[(Trifluoroacetyl)amino]benzamide, DFT calculations can be employed to determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and trifluoroacetyl groups, as well as the nitrogen atom of the amide, indicating regions prone to electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the amide and aromatic protons.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Quantum chemical methods, particularly DFT, can be used to predict spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to estimate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted spectra can be invaluable for the structural confirmation of the synthesized compound by comparing the theoretical data with experimental results.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom.
This technique allows for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its shape. MD simulations also reveal the flexibility of different parts of the molecule, such as the rotation around the amide bonds and the orientation of the trifluoroacetyl group.
Molecular Docking and Scoring for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is central to structure-based drug design. In a hypothetical scenario where this compound is being investigated as an inhibitor of a specific enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site.
The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. A high docking score suggests a more favorable interaction. The results of a docking study can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For instance, the benzamide (B126) moiety could act as a hydrogen bond donor and acceptor, while the trifluoromethyl group might engage in hydrophobic interactions.
Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Example Kinase | -8.5 | ASP 145, LYS 23, PHE 89 | H-bond, Salt Bridge, Pi-Pi Stacking |
| Example Protease | -7.9 | GLY 101, HIS 45, ILE 120 | H-bond, Hydrophobic Interaction |
Note: This table provides an example of the kind of data generated from molecular docking studies on a generic benzamide derivative and does not represent actual results for this compound.
De Novo Design and Virtual Screening Approaches
The structural motif of this compound can also serve as a starting point for de novo design and virtual screening efforts. De novo design algorithms could use fragments of this molecule to build new, potentially more potent, ligands from scratch within the confines of a target's binding site.
Virtual screening, on the other hand, involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If this compound were identified as a "hit" from a primary screen, derivatives could be designed and then virtually screened to prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery pipeline.
Biological Activity and Mechanistic Investigations of 4 Trifluoroacetyl Amino Benzamide Derivatives in Vitro and in Silico Focus
Enzyme Inhibition Potentials and Kinetic Characterization
Derivatives of 4-[(Trifluoroacetyl)amino]benzamide have been the subject of investigation for their potential to inhibit various enzyme systems. These studies are crucial for understanding the therapeutic potential of this class of compounds.
Targeted Enzyme Systems
Research has focused on the inhibitory activity of benzamide (B126) derivatives, including those with a trifluoroacetylamino group, against several key enzyme families. These include:
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones. nih.gov Their dysregulation is associated with various diseases, particularly cancer, making them a significant target for drug development. nih.gov Benzamide-based compounds have been developed as HDAC inhibitors, with some showing specificity for certain HDAC isoforms like HDAC1 and HDAC2. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased levels of endocannabinoids, which can modulate pain and inflammation. nih.govnih.gov Benzamide derivatives have been explored as FAAH inhibitors. nih.gov
Kinases: Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by adding phosphate (B84403) groups to proteins. nih.govnih.gov Their aberrant activity is a hallmark of many diseases, including cancer. nih.gov Certain benzamide derivatives have been identified as inhibitors of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov
Hydrolases: This broad class of enzymes catalyzes the cleavage of chemical bonds by the addition of water. Besides FAAH, other hydrolases are also targets of benzamide-containing compounds. For instance, soluble epoxide hydrolase (sEH) has been a target for dual inhibitors that also act on FAAH. nih.gov
Determination of Inhibitory Potency (IC₅₀ values)
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
A study on 4-aryloxy-5-benzamidopyrimidine derivatives as potential EGFR inhibitors revealed IC₅₀ values ranging from 1.05 to 5.37 μM. nih.gov In the context of Cereblon (CRBN) binding, a fluorinated benzamide derivative, compound 8d, demonstrated an IC₅₀ value of 63 ± 16 μM. acs.orgscispace.com
| Compound Class | Target Enzyme | Reported IC₅₀ Value |
|---|---|---|
| 4-Aryloxy-5-benzamidopyrimidines | EGFR | 1.05 - 5.37 μM nih.gov |
| Fluorinated Benzamide Derivative (8d) | Cereblon (CRBN) | 63 ± 16 μM acs.orgscispace.com |
Mechanistic Insights into Enzyme-Inhibitor Interactions
Understanding the mechanism of how an inhibitor interacts with its target enzyme is fundamental for rational drug design. wikipedia.org Enzyme kinetics studies, which analyze the rates of enzyme-catalyzed reactions, provide valuable information on the inhibitor's mechanism of action. wikipedia.orglibretexts.org
For instance, in the case of cytochrome c, selective trifluoroacetylation of lysine residues allowed for the investigation of their role in protein-protein interactions. nih.gov A derivative with a trifluoroacetylated lysine at position 25 showed a threefold greater Michaelis constant (Km) in the cytochrome oxidase reaction, indicating that this residue is important for binding. nih.gov This suggests that the trifluoroacetyl group can act as a probe to identify key interaction sites.
Molecular docking studies have also been employed to predict the binding modes of benzamide derivatives within the active site of their target enzymes. For 4-aryloxy-5-benzamidopyrimidines, docking simulations suggested a plausible binding mode in the EGFR kinase domain, providing a basis for further optimization of these inhibitors. nih.gov
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, derivatives of this compound are also investigated for their ability to bind and modulate the function of various receptors.
Binding Affinity to Specific Receptors
Cereblon (CRBN): Cereblon is a substrate receptor of the CRL4 E3 ubiquitin ligase complex and a primary target of immunomodulatory drugs (IMiDs). acs.orgnih.govresearchgate.net Benzamide-type derivatives have been developed as novel CRBN binders. acs.orgscispace.comresearchgate.net The introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity for CRBN. acs.orgscispace.com For example, a series of fluorinated benzamide derivatives exhibited improved CRBN binding, with one compound showing an IC₅₀ value of 63 ± 16 μM. acs.orgscispace.com These binders are being explored for the development of proteolysis-targeting chimeras (PROTACs). acs.orgresearchgate.netnih.gov
Chemokine Receptors: Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are involved in controlling cell migration in various physiological and pathological processes. frontiersin.orgnih.gov The CXCR4 chemokine receptor, for instance, is a therapeutic target for cancer and HIV infection. frontiersin.org While direct binding data for this compound to chemokine receptors is not specified, related benzamide structures are known to interact with GPCRs. nih.gov The trifluoromethoxy group of an antagonist, AMG487, has been shown to be buried in a cleft of the CXCR3 receptor. nih.gov
G Protein-Coupled Receptors (GPCRs): This large family of receptors is a major target for drug discovery. nih.gov Benzamide derivatives have been studied as ligands for various GPCRs, including dopamine (B1211576) receptors. nih.gov For example, substituted benzamides have been shown to have enhanced affinity for a mutant D4 dopamine receptor. nih.gov Additionally, benzamide derivatives have been developed as positive allosteric modulators of the mGluR5 receptor. google.com
| Compound Class/Derivative | Target Receptor | Key Findings |
|---|---|---|
| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | Increased binding affinity with fluorination; IC₅₀ of 63 ± 16 μM for one derivative. acs.orgscispace.com |
| Substituted Benzamides | D4 Dopamine Receptor (mutant) | Enhanced binding affinity. nih.gov |
| Benzamide Derivatives | mGluR5 | Act as positive allosteric modulators. google.com |
Allosteric Modulation and Orthosteric Binding Mechanisms
Receptor ligands can bind to the primary (orthosteric) binding site, where the endogenous ligand binds, or to a secondary (allosteric) site. nih.govnih.gov
Orthosteric Binding: Orthosteric ligands directly compete with the endogenous ligand for the same binding site. nih.gov The binding of substituted benzamides to the D4 dopamine receptor is thought to occur in a mode similar to the orthosteric ligand eticlopride. nih.gov
Allosteric Modulation: Allosteric modulators bind to a site distinct from the orthosteric site and can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the receptor's response to the endogenous ligand. nih.govnih.gov This can offer greater selectivity and a more nuanced modulation of receptor function. nih.govnih.gov Benzamide derivatives have been identified as PAMs for GPCRs like the M4 muscarinic acetylcholine (B1216132) receptor and AMPA receptors. nih.govstrath.ac.ukrsc.org The trifluoroacetate (B77799) ion itself has been shown to act as a selective allosteric modulator at the glycine (B1666218) receptor. nih.gov
Cellular Pathway Modulation in In Vitro Systems
Modulation of Heat Shock Protein Pathways
Derivatives of 2-aminobenzamide, a class of compounds related to this compound, have been identified as potent inhibitors of heat shock protein 90 (Hsp90). nih.gov An unbiased screen of a diverse compound library led to the discovery of indol-4-one (B1260128) and indazol-4-one derived 2-aminobenzamides that exhibit strong binding affinity to Hsp90. nih.gov Optimized versions of these compounds demonstrated nanomolar antiproliferative activity across a range of cancer cell lines. nih.gov The mechanism of action was confirmed to be Hsp90 inhibition through the observed induction of heat shock protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins within the cells upon treatment with these inhibitors. nih.gov
Specifically, the compound 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide, known as SNX-2112, was found to be a highly selective and potent Hsp90 inhibitor with IC50 values of 11 nM for Her2 and 3 nM in HT-29 cells. nih.gov
Inhibition of Cellular Proliferation and Growth in Cell Lines
Derivatives of benzamide have demonstrated significant potential as antiproliferative agents, suggesting they could be valuable lead compounds for the development of new cancer therapies. researchgate.net
Benzofuransulfonamide Derivatives: A cell-based screening for novel antiproliferative agents identified a compound with a benzofuransulfonamide scaffold, designated 1a, which showed broad-spectrum activity against various tumor cell lines. nih.gov Further synthesis and testing of its analogs revealed that the most potent, 1h, had an IC50 value of 4.13 µM against NCI-H460 cells, which was more effective than the positive control, cisplatin (B142131) (IC50 of 4.52 µM). nih.gov Flow cytometry analysis indicated that compound 1h induces significant apoptosis in NCI-H460 cells at low micromolar concentrations. nih.gov
4-Methylbenzamide (B193301) Derivatives: A series of novel 4-methylbenzamide derivatives containing 2,6-substituted purines were synthesized and evaluated for their potential as protein kinase inhibitors. nih.gov Two compounds, 7 and 10, showed inhibitory activity against seven different cancer cell lines. nih.gov Compound 7 was particularly active against the OKP-GS renal carcinoma cell line, with an IC50 value of 4.56 µM. nih.gov
α-Amino Amide Analogs: Newly synthesized α-amino amide derivatives have shown potent anticancer and cytotoxic activities against a broad range of cancer cell lines. nih.gov
3,5-Dinitro-4-methoxyamino-benzoic Acid Derivatives: Several derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid displayed anti-proliferative activity against HCT8 cells. farmaciajournal.com Two compounds, in particular, proved to be the most cytotoxic, inducing apoptosis and arresting the cell cycle in the G2/M phase. farmaciajournal.com
3-Amino-4-hydroxy-benzenesulfonamide Derivatives: A series of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide were synthesized and their effects on the viability of three cancer cell lines—human glioblastoma U-87, triple-negative breast cancer MDA-MB-231, and prostate adenocarcinoma PPC-1—were assessed. nih.gov The most active compounds were identified, and their selectivity over fibroblasts was established. nih.gov Two promising compounds, one a multi-carbonic anhydrase inhibitor and the other not binding to carbonic anhydrases, were further tested in 3D cancer cell cultures, where they both reduced the viability of spheroids from all tested cancer cell lines. nih.govresearchgate.net
Table 1: In Vitro Antiproliferative Activity of Benzamide Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Key Findings |
|---|---|---|---|
| Benzofuransulfonamide | 1h | NCI-H460 | IC50 of 4.13 µM; induced apoptosis. nih.gov |
| 4-Methylbenzamide | 7 | OKP-GS | IC50 of 4.56 µM. nih.gov |
| 3,5-Dinitro-4-methoxyamino-benzoic Acid | PZ1, PZ7 | HCT8 | Induced apoptosis and G2/M cell cycle arrest. farmaciajournal.com |
| 3-Amino-4-hydroxy-benzenesulfonamide | Compound 9, Compound 21 | U-87, MDA-MB-231, PPC-1 | Reduced viability of 3D spheroids. nih.govresearchgate.net |
Inhibition of Viral Entry Mechanisms (e.g., Filoviruses)
A significant area of research has been the investigation of 4-(aminomethyl)benzamides as potent inhibitors of filovirus entry, including Ebola virus (EBOV) and Marburg virus (MARV). nih.gov A high-throughput screening of a small molecule library identified these compounds as effective inhibitors of both EBOV and MARV pseudovirions. nih.gov
Several of these 4-(aminomethyl)benzamide (B1271630) derivatives, specifically compounds 20, 23, 32, 33, and 35, were found to be superior inhibitors of infectious Ebola and Marburg viruses in Vero cells. nih.gov One particular derivative, CBS1118, exhibited broad-spectrum antifiloviral activity with EC50 values below 10 µM for both EBOV and MARV. nih.gov These compounds are believed to act by blocking the fusion of the viral glycoprotein (B1211001) (GP) with the host cell membrane, a critical step for viral entry into the cell. nih.gov This mechanism of action is supported by structural studies of the EBOV GP in complex with other inhibitors. nih.gov
Antimicrobial Efficacy against Pathogens
Benzamide derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.com
General Benzamide Derivatives: The synthesis and evaluation of twelve benzamide compounds revealed significant antibacterial activity. nanobioletters.com For instance, compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Compounds 6b and 6c also displayed notable activity against these bacterial strains. nanobioletters.com
Squaric Amide Derivatives: A novel squaric amide derivative, SA2, which contains a trifluoromethyl group, has shown bactericidal activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4–8 µg/mL. mdpi.com In an animal model of MRSA-induced skin infection, SA2 significantly reduced the size of the infected lesion and the number of bacteria in the tissue. mdpi.com
Fluorobenzoylthiosemicarbazides: A series of fluorobenzoylthiosemicarbazides, which are structurally related to benzamides, were tested for their antibacterial activity. mdpi.com The trifluoromethyl derivatives 15a, 15b, and 16b were particularly effective against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus, with MICs ranging from 7.82 to 31.25 μg/mL. mdpi.com These compounds were found to have a bacteriostatic effect. mdpi.com
Carbazole Derivatives: Fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have shown effective inhibition of Gram-positive bacteria growth. nih.gov For example, at a concentration of 16 µg/mL, derivatives 2, 4, and 8 inhibited the growth of S. aureus by over 60%. nih.gov The MIC for several of these compounds against Staphylococcus strains was 32 µg/mL. nih.gov
Sulfonamide Derivatives: Various sulfonamide derivatives have exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Proteus mirabilis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.net
Table 2: Antimicrobial Activity of Benzamide and Related Derivatives
| Compound Class | Specific Derivative(s) | Pathogen(s) | Key Findings |
|---|---|---|---|
| Benzamide | 5a, 6b, 6c | B. subtilis, E. coli | MIC values as low as 3.12 µg/mL. nanobioletters.com |
| Squaric Amide | SA2 | MRSA | MIC of 4–8 µg/mL; effective in vivo. mdpi.com |
| Fluorobenzoylthiosemicarbazide | 15a, 15b, 16b | S. aureus (including MRSA) | MICs of 7.82–31.25 μg/mL; bacteriostatic. mdpi.com |
| Carbazole | 2, 4, 8 | S. aureus | >60% growth inhibition at 16 µg/mL. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Trifluoroacetyl Amino Benzamide Analogues
Systematic Modification of Benzamide (B126) Scaffold and Substituents
A systematic approach to modifying the 4-[(Trifluoroacetyl)amino]benzamide structure would be crucial to developing a comprehensive SAR profile. This involves altering the benzamide core and its substituents to probe the chemical space around the lead compound.
The arrangement of substituents on the phenyl ring of the benzamide scaffold is a critical determinant of biological activity. In the case of this compound, the trifluoroacetylamino and benzamide groups are in a para (1,4) relationship. The investigation of positional isomers, where the trifluoroacetylamino group is moved to the meta (1,3) or ortho (1,2) position, would be a primary step.
Generally, such positional changes can drastically alter the molecule's shape and the orientation of key functional groups, thereby affecting its ability to bind to a target receptor or enzyme. For instance, studies on other benzamide series have shown that para-substituted derivatives can exhibit higher activity compared to their ortho or meta counterparts. This is often attributed to the more extended conformation of the para isomer, which may allow for optimal interactions with a binding site. For example, in a series of 2-phenoxybenzamides, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted analogues. Conversely, moving the amino group to different positions, such as in 3-amino and 4-amino analogues, can sometimes lead to a significant decrease in activity.
Table 1: Hypothetical Biological Activity of Positional Isomers of [(Trifluoroacetyl)amino]benzamide
| Compound | Position of Trifluoroacetylamino Group | Predicted Biological Activity | Rationale |
| 1 | 4- (para) | Baseline | Lead compound |
| 2 | 3- (meta) | Potentially Lower | Altered vector of substituent may disrupt key binding interactions. |
| 3 | 2- (ortho) | Potentially Lower | Steric hindrance between adjacent substituents could force a non-planar conformation, reducing binding affinity. |
This table is for illustrative purposes and is based on general SAR principles, not on experimental data for the specific compound.
The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents play a pivotal role in modulating the biological activity of a molecule. The trifluoroacetyl group in this compound is strongly electron-withdrawing due to the presence of three fluorine atoms.
To investigate electronic effects, one could synthesize analogues where the trifluoromethyl group is replaced with other groups of varying electronic character, such as a simple methyl group (electron-donating) or a nitro group (strongly electron-withdrawing). The steric influence could be probed by replacing the trifluoromethyl group with bulkier substituents like a tert-butyl group.
In related benzamide series, the introduction of different substituents has been shown to have a significant impact. For example, replacing a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in activity, highlighting the importance of the electronic nature of the substituent at that position. Computational methods are increasingly being used to quantify and predict the impact of such substituent changes on activity.
Rational Design of Derivatives for Enhanced Potency and Selectivity
Rational drug design aims to create new molecules with improved biological activity based on an understanding of the target and the SAR of lead compounds. For this compound, this would involve designing derivatives with enhanced potency (the amount of substance needed to produce a given effect) and selectivity (the ability to interact with a specific target over others).
Structural Determinants Influencing Molecular Interactions Relevant to Bioavailability
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For a compound to be orally bioavailable, it must be able to dissolve in the gastrointestinal tract, permeate the intestinal wall, and survive first-pass metabolism in the liver. The structural features of this compound would significantly influence these processes.
Key properties that affect bioavailability include lipophilicity (the ability to dissolve in fats and lipids), aqueous solubility, and the presence of hydrogen bond donors and acceptors. The trifluoroacetyl group, for instance, increases lipophilicity, which can enhance membrane permeability but may also decrease aqueous solubility. The benzamide moiety provides hydrogen bonding capabilities that can influence solubility and interactions with transporters and metabolic enzymes.
The rational design of analogues would also consider optimizing these physicochemical properties. For example, introducing polar functional groups can increase aqueous solubility, while modifying metabolically labile sites can improve metabolic stability. The calculation of properties like the logarithm of the partition coefficient (logP) and the distribution coefficient at physiological pH (logD7.4) are standard practices in assessing the potential bioavailability of new compounds.
Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trials
Development as Molecular Probes for Biological Systems
The structural characteristics of 4-[(Trifluoroacetyl)amino]benzamide make its derivatives suitable for development as molecular probes to investigate complex biological systems. The trifluoroacetyl group, in particular, can modulate the electronic properties and binding affinities of a molecule, which is a key aspect in the design of specific probes.
Fluorescent Probes for Target Engagement Studies
While direct examples of this compound as a fluorescent probe are not prominent in the literature, its core structure is amenable to modifications for such purposes. The benzamide (B126) portion can be functionalized with fluorophores to create probes that report on target engagement. The trifluoroacetylamino group can influence the probe's interaction with its biological target, potentially enhancing specificity and binding affinity. The introduction of a fluorine-containing moiety can also be useful for ¹⁹F NMR spectroscopy, an alternative method for studying molecular interactions and target engagement in a biological milieu.
Chemical Tools for Pathway Elucidation
Derivatives of 4-aminobenzamide (B1265587) are utilized as research chemicals to probe biological pathways. mallakchemicals.com For instance, 4-aminobenzamide has been employed as an inhibitor of poly(ADP-ribose)polymerase (PADPRP) to study the mechanisms of cell death initiated by cytotoxic effector cells. mallakchemicals.com By modifying the 4-amino group with a trifluoroacetyl moiety, researchers can systematically investigate the structure-activity relationships of such inhibitors. The strong electron-withdrawing nature of the trifluoroacetyl group can alter the binding mode and inhibitory potency, providing valuable insights into the enzyme's active site and the broader cellular pathways it governs. mdpi.com
Scaffold Exploration for Novel Bioactive Compound Discovery
The this compound structure serves as a valuable scaffold for the discovery of new bioactive molecules. nih.govnih.govresearchgate.net Medicinal chemists often use such core structures as a starting point for creating libraries of related compounds with diverse biological activities. The benzamide core is a common feature in many established drugs, and the addition of the trifluoroacetyl group can confer unique properties such as increased metabolic stability and lipophilicity, which can enhance a compound's drug-like characteristics. mdpi.com
Research into 4-aminobenzamide derivatives has led to the identification of compounds with a range of biological effects, including anticonvulsant and antimicrobial activities. acs.orgnih.govrasayanjournal.co.innanobioletters.com The trifluoroacetyl group is often used as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's biological and physicochemical properties. mdpi.com
| Bioactive Compound Class | Therapeutic Area | Key Structural Feature | Reference |
| 4-Aminobenzamide Derivatives | Anticonvulsant | Benzamide Core | acs.org |
| Polyaromatic N-trifluoroacetylderivatives | Anti-inflammatory, Antimicrobial | Trifluoroacetyl Group | nih.gov |
| 4-Aminobenzoic Acid Derivatives | Antimicrobial, Cytotoxic | 4-Aminobenzoic Acid Core | nih.gov |
| 4-amino-fluorobenzamides | Cytotoxic Prodrugs | Fluorobenzamide | google.com |
Integration in Targeted Protein Degradation (PROTAC) Strategies
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. While there are no specific reports of this compound itself being a component of a PROTAC, its structural features are relevant to PROTAC design.
The development of ligands that bind to E3 ligases is a critical aspect of PROTAC technology. The benzamide scaffold is a versatile starting point for developing such ligands. Furthermore, the trifluoroacetyl group can be strategically employed to enhance binding affinity and selectivity for either the target protein or the E3 ligase. Its metabolic stability is also an advantageous property for developing effective PROTACs. mdpi.com
Preclinical Academic Investigations of Potential Therapeutic Modalities
The this compound scaffold and its derivatives are subjects of preclinical academic research across various potential therapeutic areas. For example, derivatives of 4-aminobenzamide have been synthesized and evaluated as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy. nih.gov In one study, N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide was identified as a potent inhibitor of DNMT1, 3A, and 3B. nih.gov
Furthermore, the introduction of a fluorine atom, a key feature of the trifluoroacetyl group, has been explored in the design of selective histone deacetylase (HDAC) inhibitors. nih.gov The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrated potent and selective inhibitory activity against HDAC3. nih.gov These studies highlight the potential of the broader 4-aminobenzamide scaffold in developing novel anticancer agents.
| Investigated Derivative | Target | Potential Therapeutic Application | Reference |
| N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide (SGI-1027 analogue) | DNA Methyltransferases (DNMTs) | Cancer | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Histone Deacetylase 3 (HDAC3) | Cancer | nih.gov |
| 4-Aminobenzamide Derivatives | Poly(ADP-ribose)polymerase (PADPRP) | Various (research tool) | mallakchemicals.com |
Future Research Directions and Emerging Paradigms for 4 Trifluoroacetyl Amino Benzamide Research
Application of Advanced Synthetic Technologies and Automation
The synthesis of 4-[(Trifluoroacetyl)amino]benzamide and its analogs is set to be revolutionized by the adoption of advanced synthetic technologies and automation. These approaches offer significant advantages over traditional batch chemistry, including accelerated reaction optimization, increased efficiency, and the rapid generation of compound libraries for screening.
Conventional methods for preparing benzamides often involve solution-based synthesis in round-bottom flasks, which can be time-consuming and labor-intensive. mdpi.com More direct, but still complex, routes have also been explored, such as the superacid-catalyzed reaction of cyanamide (B42294) with benzene (B151609). nih.gov Advanced technologies are now poised to overcome these limitations.
Flow chemistry, for instance, enables the continuous synthesis of molecules in a reactor system, offering precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology has been successfully applied to the formation of benzamides. dntb.gov.ua Furthermore, the integration of automation and robotics is transforming medicinal chemistry. nih.gov Automated platforms can perform parallel synthesis, allowing for the rapid creation of diverse amide-containing compound libraries in formats such as 96-well plates. researchgate.net These systems can utilize pre-packed capsules containing the necessary reagents and purification media, enabling a standardized and automated workflow from reaction to product isolation. researchgate.net The development of bespoke automated systems using techniques like iterative MIDA boronate couplings further facilitates access to a wide range of complex small molecules. nih.gov
| Technology | Application in Benzamide (B126) Synthesis | Key Advantages |
| Flow Chemistry | Continuous formation of benzamides, often with inline purification. dntb.gov.ua | Enhanced reaction control, improved safety, scalability. |
| Automated Parallel Synthesis | High-throughput generation of amide libraries in multi-well plate formats. researchgate.netumich.edu | Speed, efficiency, rapid structure-activity relationship (SAR) studies. |
| Robotic Liquid Handlers | Automated dispensing of reagents and solvents for high-throughput experiments. nih.govumich.edu | Precision, reduction of manual error, remote operation. |
| Integrated Synthesis & Purification | Use of pre-packed capsules and automated workup stations for seamless reaction-to-product workflow. researchgate.net | Standardization, reduced manual intervention, increased throughput. |
The application of these technologies will not only accelerate the synthesis of this compound derivatives but also facilitate the exploration of a much broader chemical space, increasing the probability of identifying novel drug candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in drug discovery, offering powerful new ways to design and optimize molecules like this compound. These computational methods can analyze vast datasets to identify complex patterns and predict molecular properties, thereby guiding the design of compounds with desired biological activities. nih.govnih.gov
One of the most exciting applications of AI is in de novo molecular design. nih.gov Generative AI models, such as recurrent neural networks (RNNs) and graph-to-sequence models, can be trained on large databases of known bioactive molecules, often represented as SMILES strings or molecular graphs. nih.govyoutube.com These models learn the underlying principles of chemical structure and bioactivity, enabling them to generate novel molecules predicted to be active against a specific biological target. nih.govyoutube.com For instance, a model could be fine-tuned on a set of known kinase inhibitors to design new, specific benzamide-based inhibitors.
| AI/ML Application | Description | Impact on Benzamide Research |
| Generative Models (e.g., RNNs) | AI models trained to generate novel chemical structures with desired properties. nih.gov | De novo design of new this compound derivatives with potentially improved activity and selectivity. |
| Multi-Objective 4D-QSAR | Advanced QSAR models that concurrently optimize multiple parameters, such as potency and toxicity. nih.gov | More efficient virtual screening and lead optimization, reducing late-stage attrition of drug candidates. |
| AI-Assisted Virtual Screening | Using ML to rapidly screen vast virtual libraries of compounds against biological targets. acs.org | Identification of promising hit compounds from millions of potential structures for further investigation. |
| Chemical Language Models | Models that learn the "language" of chemical structures to generate molecules for specific protein binding sites. youtube.com | Rational design of ligands tailored to the three-dimensional structure of a target protein. |
The integration of these AI and ML strategies will allow researchers to navigate the vast chemical space with greater precision and speed, leading to the more efficient discovery of potent and highly optimized this compound-based drug candidates.
Exploration of Multi-Target and Polypharmacology Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.govscispace.com This approach is particularly promising for complex multifactorial diseases where hitting a single target may be insufficient. Benzamides, including derivatives of this compound, represent a versatile scaffold for the development of such multi-targeted agents. mdpi.com
Research has already demonstrated the potential of benzamide derivatives to act as dual inhibitors for diseases like Alzheimer's, targeting both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com This multi-target approach aims to address different pathological pathways with a single molecule, potentially leading to enhanced therapeutic efficacy. The design of multi-target-directed ligands is now a recognized and powerful strategy in medicinal chemistry. researchgate.net
Future research on this compound should systematically explore its potential for polypharmacology. This involves identifying secondary and even tertiary targets that could be beneficially modulated in a particular disease context. For example, in oncology, a compound might be designed to inhibit a primary cancer-driving protein while also targeting pathways involved in drug resistance or angiogenesis. The DrugBank database lists numerous benzamide derivatives with a wide range of biological targets, underscoring the scaffold's potential for such applications. drugbank.com
| Research Approach | Rationale | Potential Application for this compound |
| Dual/Multi-Target Inhibition | A single compound is designed to inhibit two or more key proteins in a disease pathway. mdpi.com | Designing derivatives that, for example, inhibit a specific kinase while also modulating an inflammatory pathway. |
| Systems Biology Analysis | Computational analysis to identify networks of interacting targets relevant to a disease. | To computationally predict and then experimentally validate multiple targets for a given benzamide derivative. |
| Phenotypic Screening | Screening compounds based on their effect on a cellular or organismal phenotype rather than a specific target. | To discover unexpected polypharmacological effects of this compound derivatives in disease models. |
By embracing a multi-target and polypharmacological perspective, researchers can potentially develop more effective and robust therapies based on the this compound scaffold, capable of tackling complex diseases in a more holistic manner.
Development of Complex In Vitro Biological Models for Predictive Research
The translation of findings from preclinical research to clinical success is a major challenge in drug development, often due to the poor predictive power of traditional two-dimensional (2D) cell cultures. The emergence of complex three-dimensional (3D) in vitro models, particularly organoids, offers a transformative approach for evaluating the biological effects of compounds like this compound with greater accuracy. nih.gov
Organoids are self-organizing 3D structures grown from stem cells (either pluripotent or adult stem cells) that recapitulate the architecture and function of native human organs to a remarkable degree. nih.govyoutube.com These miniature organs, which can be generated for tissues such as the liver, kidney, gut, and brain, provide a more physiologically relevant context for studying disease and testing drug candidates. nih.govbroadinstitute.org Unlike 2D cell lines, organoids possess a complex microenvironment and diverse cell types, making them superior for predictive toxicology and efficacy studies. nih.gov
For research on this compound, the use of patient-derived organoids holds immense promise for personalized medicine. broadinstitute.org Tumor organoids, for example, can be grown from a patient's cancer tissue and used to screen a panel of drugs, including novel benzamide derivatives, to predict individual treatment responses. youtube.com Furthermore, high-throughput screening platforms using organoids in 384-well plates are being developed, which will enable the large-scale evaluation of compound libraries. nih.gov The chemical content and metabolic state of these models can be analyzed in detail using advanced techniques like mass spectrometry, ensuring they accurately reflect the parent tissue. nih.govrsc.org
| Model Type | Description | Relevance to this compound Research |
| Patient-Derived Organoids (PDOs) | Organoids grown from a specific individual's stem cells, often from diseased tissue like tumors. youtube.combroadinstitute.org | Testing the efficacy of novel benzamide derivatives on a personalized basis; identifying biomarkers of response. |
| High-Throughput Organoid Screening | Miniaturized organoid cultures in multi-well plates for automated, large-scale drug testing. nih.gov | Rapidly screening libraries of this compound analogs to identify lead compounds. |
| Multi-Organ-on-a-Chip | Microfluidic devices that connect different organoid types to model systemic effects and drug metabolism. | Evaluating the compound's effects across different "organs" simultaneously for more comprehensive preclinical data. |
| Organoid-Based Disease Modeling | Using gene-editing technologies like CRISPR to introduce disease-causing mutations into healthy organoids. broadinstitute.org | Creating specific disease models to test the mechanism of action of this compound derivatives. |
By leveraging these sophisticated in vitro systems, researchers can gain deeper insights into the biological activity of this compound and its derivatives, leading to more informed decisions in the drug development process and a higher likelihood of clinical success.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
